2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Description
Chemical Structure: The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a tert-butyl group at position 2, a chlorine atom at position 4, and an aldehyde functional group at position 5. Its molecular formula is C₁₁H₁₃ClN₃O, distinguishing it from simpler pyrrolopyrimidine derivatives .
Synthesis: A common preparation method involves the condensation of 2-amino-4-chloropyridine with formaldehyde under controlled conditions. Alternative routes may include palladium-catalyzed cross-coupling or alkylation reactions to introduce the tert-butyl group .
Applications: This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and allosteric modulators due to its reactive aldehyde moiety and sterically bulky tert-butyl group .
Safety: Limited safety data are available, but standard precautions for handling organic compounds (e.g., avoiding inhalation, skin contact) are recommended .
Properties
IUPAC Name |
2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-8(12)7-6(5-16)4-13-9(7)15-10/h4-5H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTFASFLCGEPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=CN2)C=O)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Useful for converting the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities, making it a valuable candidate for further research:
- Anticancer Activity :
- Antiviral Properties :
- Anti-inflammatory Effects :
- Antidiabetic Potential :
- Neuroprotective Effects :
Synthesis Methodologies
The synthesis of 2-(tert-butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves several key steps:
-
Starting Materials :
- The synthesis often begins with readily available precursors such as substituted anilines and carbonyl compounds.
- Reactions :
-
Characterization :
- The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.
Case Studies
Several studies illustrate the applications of this compound:
- Study on Anticancer Activity :
- Antiviral Efficacy :
- Neuroprotective Study :
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Structural and Reactivity Comparisons
Core Heterocycle Variations: The pyrrolo[2,3-d]pyrimidine scaffold (present in the target compound) offers π-π stacking interactions critical for binding to enzymatic pockets, whereas pyrimidine derivatives (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde) lack fused rings, reducing planarity and binding affinity . Thieno[2,3-d]pyrimidines (e.g., from ) replace the pyrrole ring with a thiophene, altering electronic properties and solubility .
Substituent Effects: tert-Butyl Group: Introduces steric bulk, enhancing selectivity for hydrophobic binding pockets (e.g., in kinase targets) compared to methyl or hydrogen substituents . Aldehyde vs. Methanol/Cyanide: The aldehyde group enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), while the methanol derivative requires oxidation for further functionalization.
Halogen and Functional Group Diversity: Iodo-substituted analogs (e.g., 7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine) facilitate cross-coupling reactions (e.g., Sonogashira), whereas chlorine allows nucleophilic aromatic substitution .
Biological Activity
2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 209.68 g/mol
- CAS Number : 1379340-25-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key steps include:
- Formation of the Pyrrolo[2,3-d]pyrimidine Core : Cyclization reactions are conducted under controlled conditions.
- Chlorination : Introduction of the chloro group using reagents such as thionyl chloride.
- Aldehyde Formation : The final step often involves the oxidation of a suitable precursor to yield the aldehyde functionality.
Biological Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit diverse biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives:
- Mechanism : Inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, has been identified as a primary mechanism for anticancer activity. This inhibition disrupts cell proliferation in cancerous cells expressing folate receptors (FR) .
- Case Study : A study on related compounds demonstrated that modifications at the 6-position significantly enhanced selectivity and potency against tumor cells .
Antiviral Activity
Recent investigations have revealed promising antiviral properties:
- Zika Virus Inhibition : Compounds based on this scaffold showed effective inhibition against Zika virus with EC50 values indicating significant antiviral activity while maintaining low cytotoxicity .
Anti-inflammatory Properties
The compound's derivatives have also been explored for their anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to:
- Inhibit key enzymes involved in nucleotide biosynthesis.
- Interact with cellular transport mechanisms that facilitate uptake into target cells.
Comparative Analysis
A comparison with related compounds provides insights into structure-activity relationships (SAR):
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines | Varying bridge lengths | Potent GARFTase inhibitors |
| Thieno[2,3-d]pyrimidines | Alternative ring structure | Anticancer and antiviral properties |
| 4-Chloro derivatives | Common core structure | Broad spectrum against various diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
